2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene
Overview
Description
2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is an organic compound with the molecular formula C9H10Br2O2 It is a brominated derivative of dimethoxybenzene, characterized by the presence of two bromine atoms and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene typically involves the bromination of 1,3-dimethoxybenzene. One common method is the bromination of 1,3-dimethoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include hydrogenated derivatives with reduced bromine content.
Scientific Research Applications
2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of different functional groups onto the benzene ring. The methoxy groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Another brominated aromatic compound with similar reactivity.
2-Bromo-5-methoxybenzyl bromide: A related compound with a methoxy group and bromine atoms in different positions.
Uniqueness
2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is unique due to the presence of both bromine and methoxy groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts.
Synthesis
The synthesis of this compound typically involves bromination reactions starting from 1,3-dimethoxybenzene. The compound can be synthesized through a multi-step process that includes the introduction of bromomethyl groups via electrophilic aromatic substitution. The resulting product is characterized by various spectroscopic techniques such as NMR and X-ray crystallography to confirm its structure and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to act as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase, both of which are critical enzymes in cancer cell proliferation and melanin production, respectively. The molecular docking studies indicate favorable binding interactions with these targets, suggesting a mechanism for its inhibitory effects .
Enzyme Inhibition
The compound exhibits significant enzyme inhibition properties. Specifically, it has been evaluated for its ability to inhibit tyrosinase activity, which is relevant in the context of melanoma and other skin cancers. The inhibition of this enzyme could lead to reduced melanin production, providing a therapeutic angle for hyperpigmentation disorders .
Cytotoxicity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The compound's cytotoxicity was assessed using standard assays such as MTT and LDH release assays, revealing dose-dependent effects on cell viability .
Study on Antitumor Activity
A notable study investigated the antitumor activity of this compound against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a concentration-dependent manner. The IC50 values were determined for various cell lines, showcasing its potential as a chemotherapeutic agent.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 15 |
MCF-7 (Breast) | 12 |
HeLa (Cervical) | 10 |
Mechanistic Insights
Further investigations into the mechanisms of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses showed an increase in the percentage of cells in the sub-G1 phase, indicating DNA fragmentation typical of apoptotic processes .
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)-1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLZFORZMVWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652338 | |
Record name | 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948550-74-1 | |
Record name | 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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